Favipiravir Synthetic Pathway Exclusivity
4-(Difluoromethyl)pyrimidine-5-carboxamide is explicitly documented as the designated building block for Favipiravir (F103350) synthesis . Favipiravir itself demonstrates a viral RNA-dependent RNA polymerase inhibition profile (IC₅₀ values in the low-µM range against influenza A virus in MDCK cells by plaque reduction assay, with reported EC₅₀ values of 0.013–0.55 µg/mL depending on the strain) . The 4-(trifluoromethyl)pyrimidine-5-carboxamide analog (CAS 2639626-83-6) is predominantly referenced as a kinase inhibitor intermediate rather than an antiviral building block, with documented applications in CB2 receptor modulation (EC₅₀ = 350 nM in CHO cell cAMP assay) . This target-class divergence demonstrates that the specific 4-substituent governs the compound's utility as a synthetic intermediate for distinct therapeutic programs.
| Evidence Dimension | Therapeutic application of final API accessed via intermediate |
|---|---|
| Target Compound Data | Favipiravir API: pan-RNA-virus RdRp inhibitor; EC₅₀ 0.013–0.55 µg/mL against influenza A (strain-dependent) |
| Comparator Or Baseline | 4-(Trifluoromethyl)pyrimidine-5-carboxamide → CB2 modulator GW-842166: EC₅₀ = 350 nM at human CB2 receptor ; no reported antiviral use |
| Quantified Difference | Divergent target pharmacology; –CF₂H enables antiviral C-nucleoside synthesis; –CF₃ leads to cannabinoid receptor modulation |
| Conditions | Synthetic intermediate identity confirmed by supplier documentation ; biological data from independent literature on final APIs |
Why This Matters
For procurement decisions in antiviral medicinal chemistry programs, selecting the correct 4-substituted pyrimidine-5-carboxamide building block determines whether the synthetic route yields a viral polymerase inhibitor or an unrelated GPCR modulator.
- [1] Furuta, Y.; Komeno, T.; Nakamura, T. Favipiravir (T-705), a Broad-Spectrum Inhibitor of Viral RNA Polymerase. Proc. Jpn. Acad. Ser. B 2017, 93 (7), 449–463. DOI: 10.2183/pjab.93.027. View Source
- [2] BindingDB BDBM50211843. GW-842166 (2-(2,4-dichlorophenylamino)-4-trifluoromethyl-pyrimidine-5-carboxylic acid amide) — EC₅₀ = 350 nM at human CB2 receptor. https://www.bindingdb.org (accessed 2026-05-02). View Source
